
2,4,6-Trinitrotoluene
Overview
Description
2,4,6-Trinitrotoluene, commonly known as 2-methyl-1,3,5-trinitrobenzene, is a chemical compound with the formula C₇H₅N₃O₆. It is a pale yellow solid that is best known for its use as an explosive material. It was first synthesized in 1863 by German chemist Joseph Wilbrand and has since been widely used in military and industrial applications due to its stability and ease of handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrotoluene is synthesized through a nitration process involving toluene. The process typically occurs in two steps:
Mononitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce mononitrotoluene.
Dinitration and Trinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene and finally this compound.
Industrial Production Methods: In industrial settings, the nitration process is carried out in large reactors with precise control over temperature and acid concentrations. The final product is purified through recrystallization to remove impurities and achieve the desired purity level .
Chemical Reactions Analysis
Thermal Decomposition
TNT decomposes explosively at 240°C, releasing gases (CO, CO₂, NOₓ) and soot. Combustion mechanisms involve radical chain reactions:
Soot formation is reduced by oxygen enrichment .
Photolytic Degradation
Sunlight transforms TNT in aquatic environments:
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Primary Products : Nitrobenzenes, benzaldehydes, nitrophenols .
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Mechanism : Methyl group oxidation and nitro reduction via photosensitized reactions .
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Rate : Faster in river water than distilled water due to dissolved organics .
Microbial Degradation
Anaerobic bacteria reduce nitro groups to amines:
Alkaline Hydrolysis and Polymerization
Treatment with NaOH or Ca(OH)₂ induces nucleophilic substitution and polymerization:
Key Findings :
Catalytic Oxidation
N,N′,N″-Trihydroxyisocyanuric acid selectively oxidizes TNT’s methyl group to 2,4,6-trinitrobenzoic acid in acetic acid:
Pathways :
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Alcohol Intermediate Route :
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Aldehyde Intermediate Route :
The alcohol pathway is favored due to lower reactivation energy for the catalyst .
Reaction with Biomolecules
TNT metabolites react with cysteine residues in proteins:
-
Products :
Environmental Fate
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Soil : Clay and organic carbon enhance transformation to ADNTs .
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Water : Rapid photolysis (hours) and microbial reduction (days) .
Comparative Reaction Energetics
Reaction Type | Energy Barrier (kcal/mol) | Selectivity Factor |
---|---|---|
Catalytic Oxidation | 25–40 | 1.3–2.0 |
Alkaline Hydrolysis | 15–30 | pH-dependent |
Scientific Research Applications
Military Applications
High Explosive
TNT has been predominantly used as a high explosive in military operations. Its insensitivity to shock makes it suitable for filling shells, grenades, and demolition bombs. TNT can be detonated on impact when combined with a detonator mechanism, ensuring reliability in combat scenarios .
Binary Mixtures
In military applications, TNT is often mixed with other explosives to enhance performance:
- Cyclotols : Mixtures with RDX (cyclotrimethylenetrinitramine).
- Octols : Mixtures with HMX (cyclotetramethylenetetranitramine).
- Amatols : Mixtures with ammonium nitrate.
- Tritonals : Mixtures with aluminum .
Industrial Applications
Blasting Operations
TNT is utilized in various industrial explosive applications such as deep-well and underwater blasting. Its effectiveness in these environments stems from its controlled detonation properties, which minimize collateral damage while maximizing excavation efficiency .
Chemical Intermediate
Beyond its explosive uses, TNT serves as a chemical intermediate in the production of dyestuffs and photographic chemicals. Its ability to undergo further chemical reactions makes it valuable in synthesizing various organic compounds .
Environmental Remediation
Biodegradation Studies
Research has demonstrated that TNT can be biodegraded by certain microorganisms, which offers potential pathways for environmental remediation. Studies focusing on the phytotoxicity and degradation mechanisms of TNT have been conducted using plants such as alfalfa (Medicago sativa), highlighting both its environmental impact and the biological processes that can mitigate its presence in contaminated soils .
Electrochemical Treatment
Recent advancements have explored the use of anodic oxidation processes for the removal of TNT from wastewater. A study reported over 92% degradation efficiency within two hours using boron-doped diamond electrodes, showcasing a promising method for treating industrial and military wastewater contaminated with TNT .
Health and Safety Considerations
TNT exposure poses health risks to workers involved in its production and handling. Studies indicate that dermal absorption is a significant route of exposure, necessitating stringent safety measures in workplaces where TNT is produced or utilized .
Case Study 1: Military Explosive Performance
A comparative analysis of TNT and its binary mixtures demonstrated enhanced detonation velocities and energy outputs in military applications, supporting its continued use as a primary explosive material.
Case Study 2: Environmental Remediation Techniques
Research conducted on the electrochemical degradation of TNT revealed that using advanced oxidation processes could significantly reduce environmental contamination levels, paving the way for full-scale industrial applications.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrotoluene involves its interaction with biological molecules. It is known to undergo metabolic reduction to form reactive intermediates that can bind covalently to proteins, leading to toxic effects. The primary molecular targets include enzymes and other proteins involved in cellular metabolism .
Comparison with Similar Compounds
2,4,6-Trinitrotoluene is often compared with other nitroaromatic compounds such as:
- 2,4-Dinitrotoluene
- 2,6-Dinitrotoluene
- 2-Aminodinitrotoluene
- 4-Aminodinitrotoluene
Uniqueness: this compound is unique due to its high explosive power, stability, and ease of handling compared to other nitroaromatic compounds. It is less sensitive to impact and friction, making it safer to use in various applications .
Biological Activity
2,4,6-Trinitrotoluene (TNT) is a well-known explosive compound that has garnered significant attention due to its biological activity and associated health risks. This article delves into the biological effects of TNT, summarizing key research findings, case studies, and relevant data.
Overview of TNT
TNT is primarily used in military applications as an explosive. However, its environmental persistence and potential health hazards have raised concerns regarding its exposure and toxicity. The compound can enter the body through inhalation, dermal contact, or ingestion, leading to various adverse health effects.
1. Genotoxicity and Mutagenicity
Research indicates that TNT exhibits mutagenic properties. A study involving urine samples from workers exposed to TNT showed a significant increase in mutagenic activity using Salmonella typhimurium TA98 without metabolic activation. This suggests that TNT may induce gene mutations through bacterial nitroreductase activity .
2. Reactive Oxygen Species (ROS) Generation
TNT exposure is associated with increased levels of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. In vitro studies demonstrated that exposure to TNT in liver cells resulted in elevated ROS levels and peroxisome proliferation, indicating a potential mechanism for hepatotoxicity .
1. Liver Toxicity
Occupational exposure to TNT has been linked to liver toxicity and increased mortality rates from liver cancer. A case-control study reported a liver cancer mortality rate ratio of 2.71 among TNT-exposed workers compared to national averages . Chronic exposure has also been associated with liver damage indicators such as elevated liver enzymes .
2. Hematological Effects
Studies have shown that TNT exposure can lead to hematological changes, including reduced hemoglobin and hematocrit levels in workers . Additionally, reticulocyte counts were found to be significantly higher among exposed individuals, suggesting a compensatory response to anemia .
3. Cataracts
Chronic exposure to TNT has been implicated in the development of cataracts. Research involving Finnish workers indicated that irreversible lens opacities were present in a significant number of those exposed for extended periods .
Case Study 1: Occupational Exposure
A cohort study involving ammunition plant workers revealed respiratory difficulties and other health issues related to TNT exposure. The findings highlighted the need for stringent occupational safety measures to minimize exposure risks .
Case Study 2: Environmental Impact
Environmental studies have shown that TNT can accumulate in sediments near military sites, raising concerns about long-term ecological impacts and potential human exposure via food chains .
Data Summary
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2,4,6-trinitrotoluene in laboratory settings?
TNT is synthesized via stepwise nitration of toluene using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The process involves three stages:
Mononitration : Toluene reacts with HNO₃/H₂SO₄ at 30–50°C to form mononitrotoluene.
Dinitration : Further nitration at 50–70°C yields 2,4-dinitrotoluene.
Trinitration : Final nitration at 90–110°C produces this compound.
Key considerations : Temperature control, acid ratio (HNO₃:H₂SO₄ ≈ 1:3), and stirring efficiency to minimize side reactions (e.g., oxidation). Industrial processes like the Schmid-Meissner method use continuous flow reactors for scalability .
Q. How does TNT persist and degrade in environmental matrices?
TNT’s environmental fate depends on media:
- Water : Rapid photolysis under sunlight (half-life <24 hrs) generates nitroso and amino derivatives (e.g., 4-ADNT, 2-ADNT). Microbial degradation under aerobic conditions is slow, with partial mineralization via denitration .
- Soil : Adsorbs strongly to organic matter (log Koc ≈ 2.5–3.5), limiting mobility. Anaerobic microbial reduction forms triaminotoluene (TAT), which binds irreversibly to humic substances .
- Plants : Accumulates in roots but undergoes limited metabolism. Phytoremediation studies suggest transgenic plants expressing bacterial nitroreductases enhance TNT detoxification .
Q. What analytical methods are validated for detecting TNT and its metabolites in biological samples?
Sample Type | Method | Detection Limit | Key Metabolites |
---|---|---|---|
Urine/Blood | HPLC-MS/MS | 0.1–1 ppb | 4-ADNT, 2-ADNT, TNT |
Tissues | GC-ECD | 5–10 ppb | Parent TNT |
Hand Swabs | LC-UV | 50 ppb | Surface contamination |
Notes: Urinary 4-ADNT is a biomarker for occupational exposure. Colorimetric assays (e.g., amber-red urine) offer rapid screening but lack specificity . |
Advanced Research Questions
Q. How can contradictory data on TNT’s genotoxicity be resolved in mechanistic studies?
TNT exhibits direct mutagenicity in bacterial assays (Ames test) and mammalian cells (TK+/- mutation) without metabolic activation. However, in vivo genotoxicity data are conflicting:
- In vitro : TNT induces DNA strand breaks in human lymphocytes at ≥10 µM.
- In vivo : Rodent studies show weak clastogenicity, likely due to rapid detoxification (urinary excretion >90% within 24 hrs).
Methodological recommendations : - Use comet assays with liver/kidney tissues to assess DNA damage.
- Pair with pharmacokinetic modeling to correlate tissue-specific metabolite levels (e.g., nitro-reduced intermediates) with genotoxic endpoints .
Q. What experimental designs optimize microbial degradation of TNT in contaminated soils?
Slurry reactors and land farming are effective for large-scale remediation:
Bioaugmentation : Inoculate with Pseudomonas sp. JLR11 (denitrates TNT to NH4<sup>+</sup>) or Phanerochaete chrysosporium (ligninolytic degradation).
Biostimulation : Add carbon sources (e.g., molasses) to enhance cometabolism.
Anaerobic conditions : Promote reductive pathways (TNT → TAT) using zero-valent iron or organic electron donors.
Challenges : Azoxytetranitrotoluene byproducts are recalcitrant; coupling with phytostabilization reduces leaching .
Q. How do catalytic nanomaterials enhance TNT detection in complex matrices?
Pt-decorated carbon nanotubes enable catalytic paper spray ionization mass spectrometry :
- Mechanism : Pt nanoparticles reduce TNT to triaminotoluene (TAT), which ionizes efficiently in positive-ion mode.
- Sensitivity : LOD ≈ 0.01 ppb in soil extracts.
- Advantages : Field-deployable, minimal sample prep, and resistance to matrix effects (e.g., humic acids) .
Q. What are the methodological gaps in assessing TNT’s hepatotoxicity and carcinogenicity?
- Hepatotoxicity : Standard liver function tests (ALT, AST) lack specificity. Proposed biomarkers:
- Carcinogenicity : EPA classifies TNT as Group C (possible human carcinogen) based on rat bladder tumors. Research gaps:
Q. Data-Driven Insights
Comparative Toxicity of TNT Metabolites
Metabolite | Mutagenicity (Ames Test) | Hepatotoxicity (IC50, HepG2) |
---|---|---|
TNT | Positive (TA98 ± S9) | 120 µM |
4-ADNT | Weakly positive | 450 µM |
TAT | Negative | >1 mM |
Source: . |
Thermal Decomposition Pathways of TNT
- Primary pathway (200–300°C):
TNT → NO2 + CH3C6H2(NO2)2 → HCN + CO + soot. - Isotopic studies (<sup>2</sup>H labeling):
Methyl hydrogen transfer to nitro groups initiates chain reactions, confirmed by EPR detection of radical intermediates .
Properties
IUPAC Name |
2-methyl-1,3,5-trinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSSULHKWOKEEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6, Array | |
Record name | TNT, WETTED WITH NOT LESS THAN 30% WATER | |
Source | CAMEO Chemicals | |
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Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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DSSTOX Substance ID |
DTXSID7024372 | |
Record name | 2,4,6-Trinitrotoluene | |
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Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tnt, wetted with not less than 30% water appears as a slurry of a yellow water-insoluble crystalline solid. Can burn, although difficult to ignite. When water has been driven off or evaporated the residue is easily ignited, burns vigorously, and is highly explosive. Produces toxic oxides of nitrogen during combustion. May explode under exposure to intense heat. Primary hazard is blast of an explosion, not flying projectiles or fragments., Trinitrotoluene, dry or wetted with less than 30 percent water, by mass appears as an explosive solid. Primary hazard is from effects of a blast. Not designed to produce significant fragmentation or throw projectiles. May explode under exposure to intense heat or fire., Other Solid; Pellets or Large Crystals, Colorless to pale-yellow, odorless solid or crushed flakes; [NIOSH], COLOURLESS-TO-YELLOW CRYSTALS., Colorless to pale-yellow, odorless solid or crushed flakes. | |
Record name | TNT, WETTED WITH NOT LESS THAN 30% WATER | |
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Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |
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Record name | Benzene, 2-methyl-1,3,5-trinitro- | |
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Record name | 2,4,6-Trinitrotoluene | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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Record name | 2,4,6-Trinitrotoluene | |
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Boiling Point |
464 °F at 760 mmHg EXPLODES (NTP, 1992), 240 °C (explodes), 464 °F (explodes), 464 °F (Explodes) | |
Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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Record name | 2,4,6-Trinitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
(Explodes) (NIOSH, 2023), explodes, ? (Explodes) | |
Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2,4,6-Trinitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
Insoluble (NTP, 1992), In water, 115 mg/L at 23 °C, Sol less than 2,4,6-trinitrophenol in alc, ether, carbon disulfide, About 0.01% in water at 25 °C. 1 g/700 ml boiling water, Solubilities in various solvents at 18 °C. [Table#2876], For more Solubility (Complete) data for 2,4,6-TRINITROTOLUENE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.013, (77 °F): 0.01% | |
Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Trinitrotoluene | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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Record name | 2,4,6-TRINITROTOLUENE | |
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Record name | 2,4,6-Trinitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.654 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.654 at 20 °C/4 °C, 1.65 g/cm³, 1.65 | |
Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8048 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/147 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2,4,6-Trinitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
7.85 (Air = 1), Relative vapor density (air = 1): 7.85 | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.046 mmHg (NTP, 1992), 0.00000802 [mmHg], 8.02X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.0002 mmHg | |
Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8048 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4,6-Trinitrotoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/668 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/147 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2,4,6-Trinitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
... The hypothesis that 2,4,6-trinitrotoluene induces anemia by causing hemolysis through oxidative damage which is mediated by 2,4,6-trinitrotoluene and/or its metabolites ... is ... supported by the presence of methemoglobinemia, produced by the oxidation of the heme iron, observed when 2,4,6-trinitrotoluene was fed to rats at 300 mg/kg/day for 13 weeks ... to rats at 10 or 50 mg/kg/day for 24 months ... and to dogs at 32 mg/kg/day for 6 months ..., One of the proposed mechanisms of 2,4,6-trinitrotoluene-induced toxicity is an increase in free radical levels which occurs after exposure. Superoxide radicals and hydrogen peroxide were measured in mitochondria and microsomes from livers of monkeys treated with 0, 60, or 120 mg/kg/day of 2,4,6-trinitrotoluene for 12 weeks ... The amount of superoxide radicals was indirectly measured by the formation of adrenochrome from adrenalin, and hydrogen peroxide production was evaluated by the conversion of methanol to formaldehyde. There was a dose-dependent increase in superoxide radicals and hydrogen peroxide production in liver mitochondria and microsomes ... These findings were confirmed when mitochondria and microsomes obtained from various organs were treated in vitro with 0, 0.04, 0.2, or 1 mmol of 2,4,6-trinitrotoluene and then tested for adrenochrome and formaldehyde production. Different amounts of hydrogen peroxide were produced in the mitochondria of the various organs. The highest amount of hydrogen peroxide was present in the liver followed by brain, testicle, kidney cortex, and kidney medulla ..., A theory of the mechanism of toxicity by 2,4,6-trinitrotoluene is that the parent compound and some metabolic intermediates are active oxygen generators ... and are involved in lipid peroxidation in the liver and in oxygenation of the lens to form cataracts ... | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Tetranitromethane /is/ an impurity /of crude 2,4,6-trinitrotoluene/., 2,4,6-Trinitrotoluene is purified by the addn of a concn soln of sodium sulfite to extract isomers and impurities. | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic rhombohedra from alc; commercial crystals (needles) are yellow, Colorless to pale-yellow solid or crushed flakes | |
CAS No. |
118-96-7 | |
Record name | TNT, WETTED WITH NOT LESS THAN 30% WATER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8050 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8048 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4,6-Trinitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trinitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trinitrotoluene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trinitrotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-methyl-1,3,5-trinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6-Trinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trinitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4,6-TRINITROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H43RF5TRM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/147 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Toluene, 2,4,6-trinitro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/XU2AB98.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
177.6 °F (NTP, 1992), 80.1 °C, 177.6 °F, 176 °F | |
Record name | TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8048 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Trinitrotoluene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1146 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0967 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2,4,6-TRINITROTOLUENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/147 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 2,4,6-Trinitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0641.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.